Silver(I) oxide nanoparticles (Ag2O NPs) are being actively researched for their potential as next-generation antimicrobial agents []. The rise of antibiotic-resistant bacteria necessitates the development of new ways to combat infections. Ag2O NPs exhibit broad-spectrum activity against bacteria, fungi, and viruses []. Their mechanism of action is still under investigation, but it's believed to involve disrupting the cell membrane of microbes and generating reactive oxygen species that damage their internal structures []. Research suggests that Ag2O NPs may be effective against antibiotic-resistant strains [].
Another promising area of research for Ag2O NPs is in the development of enzyme-free biosensors. These sensors can detect various biomolecules, including glucose, with high sensitivity and selectivity []. The unique electrical properties of Ag2O NPs allow them to directly interact with target molecules, eliminating the need for enzymes which can be expensive and require specific storage conditions []. This makes Ag2O NP-based biosensors potentially more affordable and easier to use in resource-limited settings.
Silver(I) oxide also shows promise as a catalyst for various chemical reactions. For instance, researchers are exploring its potential for degrading organic pollutants like methylene blue dye []. This could be a valuable tool for environmental remediation efforts. Additionally, Ag2O NPs exhibit catalytic activity in hydrogen production, a field crucial for developing clean energy sources [].
Silver(I) oxide, with the chemical formula , is an ionic compound formed from silver and oxygen. It consists of two silver ions () for every one oxide ion (), resulting in a stable structure due to the electrostatic attraction between these oppositely charged ions. Silver(I) oxide appears as a dark brown or black solid and has a melting point of approximately 300 °C. It is slightly soluble in water, with solubility increasing with temperature, and is insoluble in organic solvents like ethanol .
These reactions illustrate the reactivity of silver(I) oxide in various chemical environments
Silver(I) oxide exhibits antimicrobial properties, making it useful in medical applications. It has been shown to be effective against various bacteria and fungi, which is attributed to the release of silver ions that disrupt microbial cell membranes and inhibit cellular functions. This property has led to its incorporation into wound dressings and coatings for medical devices to reduce infection risks
Silver(I) oxide can be synthesized through several methods: Silver(I) oxide is utilized in various fields: Research indicates that silver(I) oxide interacts significantly with biological systems, particularly through its antimicrobial activity. Studies have shown that it can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The release of silver ions from the compound is crucial for its biological effects, as these ions are responsible for disrupting microbial cell functions and promoting apoptosis in certain cell types
Silver(I) oxide shares similarities with other metal oxides but has unique properties due to its ionic nature and specific reactivity: Silver(I) oxide's distinct antimicrobial properties and its role as a precursor for other silver compounds set it apart from these similar compounds
Chemical precipitation represents one of the most widely employed methods for synthesizing silver(I) oxide (Ag₂O). This approach involves the reaction between silver-containing precursors and precipitating agents under controlled conditions to yield silver(I) oxide particles with desired characteristics [1] [2]. The reaction between silver nitrate (AgNO₃) and alkali hydroxides constitutes the fundamental chemical pathway for silver(I) oxide synthesis [3]. When silver nitrate solution is mixed with sodium hydroxide (NaOH) or potassium hydroxide (KOH), a precipitation reaction occurs according to the following chemical equation [4]: 2AgNO₃ + 2NaOH → Ag₂O + 2NaNO₃ + H₂O This reaction proceeds through an initial formation of silver hydroxide, which is unstable and rapidly decomposes to form silver(I) oxide [5]. The reaction mechanism involves the displacement of nitrate ions by hydroxide ions, followed by the condensation of silver hydroxide molecules to form silver(I) oxide and water [6]. The precipitation typically results in the formation of a brown to black precipitate of silver(I) oxide, which can be collected through filtration techniques [4]. The reaction is relatively straightforward but requires careful control of reaction parameters to ensure high purity and desired morphological characteristics of the final product [3]. Several critical parameters influence the quality, purity, and morphological characteristics of silver(I) oxide produced via chemical precipitation [7]. These parameters must be carefully optimized to achieve the desired product specifications. Temperature Effects: The reaction temperature significantly impacts the crystallinity and particle size of silver(I) oxide [8]. Higher temperatures generally promote faster reaction rates and can lead to larger particle sizes [9]. Research findings indicate that optimal temperature ranges between 60-80°C yield silver(I) oxide particles with controlled size distribution and improved crystallinity [1]. pH Control: The pH of the reaction medium critically influences the precipitation process [10]. Optimal pH values typically range between 7-11, with higher pH values promoting more complete precipitation [5]. Table 1 summarizes the relationship between pH and precipitation efficiency. Table 1: Effect of pH on Silver(I) Oxide Precipitation Efficiency Concentration Ratios: The molar ratio between silver nitrate and the alkali hydroxide significantly affects the yield and purity of silver(I) oxide [2]. Studies indicate that a slight excess of alkali hydroxide (typically 1:1.2 molar ratio of AgNO₃:NaOH) ensures complete precipitation of silver ions [29]. Mixing Rate and Method: The manner and speed of combining reactants influence particle size distribution and morphology [10]. Controlled addition rates and efficient mixing techniques help achieve uniform particle characteristics [3]. Aging Time: After initial precipitation, allowing the reaction mixture to age for specific periods (typically 30-60 minutes) can improve crystallinity and particle size uniformity [7]. Following precipitation, silver(I) oxide requires purification to remove unreacted precursors, byproducts, and other impurities [11]. Several purification techniques are employed to obtain high-purity silver(I) oxide. Washing Protocols: Multiple washing steps with deionized water are essential to remove soluble impurities, particularly sodium or potassium nitrate byproducts [12]. Typically, 3-5 washing cycles are performed until the conductivity of the wash water approaches that of pure deionized water, indicating removal of ionic impurities [3]. Centrifugation and Filtration: These physical separation techniques are employed to isolate the solid silver(I) oxide particles from the liquid phase [13]. Centrifugation at 10,000-15,000 rpm for 15-20 minutes effectively separates the precipitate, while vacuum filtration using appropriate filter membranes (0.2-0.45 μm) ensures efficient solid-liquid separation [29]. Drying Conditions: Careful drying under controlled temperature conditions (typically 60-80°C) for 6-12 hours removes residual moisture without causing thermal decomposition of silver(I) oxide [1]. Vacuum drying or drying under inert atmosphere can prevent oxidation or reduction reactions during the drying process [12]. Purity Assessment: X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and energy-dispersive X-ray spectroscopy (EDX) techniques are commonly employed to verify the purity and crystalline structure of the purified silver(I) oxide [32] [33]. Sol-gel synthesis represents an alternative approach for preparing silver(I) oxide with controlled morphology and enhanced properties [7]. This method involves the transition from a colloidal solution (sol) to an integrated network (gel) through hydrolysis and condensation reactions [35]. The selection of appropriate precursors is crucial for successful sol-gel synthesis of silver(I) oxide [7]. Common precursors include: Silver Salts: Silver nitrate (AgNO₃) serves as the primary silver source due to its high solubility and reactivity [9]. Alternative silver precursors include silver perchlorate (AgClO₄) and silver acetate (AgC₂H₃O₂), each offering different solubility and reactivity profiles [10]. Alkoxide Precursors: Tetraethylorthosilicate (TEOS) is frequently employed as a matrix-forming agent in silver oxide sol-gel synthesis [7]. The silica network formed from TEOS provides structural support for silver oxide nanoparticles and prevents agglomeration [9]. Solvent Systems: Ethanol (C₂H₅OH) serves as a common solvent due to its compatibility with both organic and inorganic components [7]. Water is essential for hydrolysis reactions, with the water-to-precursor ratio significantly influencing the gel formation kinetics [8]. Catalysts: Acid catalysts (typically HNO₃ or HCl) or base catalysts (NH₃ or NaOH) are added to control the hydrolysis and condensation rates [7]. Acid catalysis promotes faster hydrolysis but slower condensation, while base catalysis exhibits the opposite effect [9]. Precursor preparation typically involves dissolving silver nitrate in an appropriate solvent (water or alcohol), followed by the addition of other components according to specific protocols [7]. The molar ratios between silver precursor, alkoxide, water, and catalyst must be carefully controlled to achieve desired properties in the final product [8]. The sol-gel transition for silver(I) oxide synthesis proceeds through several interconnected chemical processes that transform the liquid precursor solution into a solid gel network [35]. Hydrolysis Reactions: The process begins with the hydrolysis of metal alkoxides or silver salts in the presence of water [7]. For silver-containing systems, this involves the formation of silver hydroxide intermediates [9]. Condensation Processes: Following hydrolysis, condensation reactions occur between partially hydrolyzed molecules, leading to the formation of metal-oxygen-metal bonds [35]. This results in the growth of oligomers and polymers that eventually form a three-dimensional network [7]. Gelation Point: The sol transitions to a gel when the growing polymer chains interconnect to form a continuous solid network throughout the liquid medium [35]. This transition is marked by an exponential increase in viscosity [9]. Several parameters critically influence the gelation process: pH Effects: The pH of the reaction medium significantly impacts both hydrolysis and condensation rates [7]. Research indicates that neutral to slightly acidic conditions (pH 5-7) often yield optimal results for silver(I) oxide synthesis [9]. Temperature Control: Gelation kinetics are temperature-dependent, with higher temperatures accelerating both hydrolysis and condensation reactions [8]. Typical temperature ranges for silver(I) oxide sol-gel synthesis span from ambient conditions to 80°C [7]. Water-to-Precursor Ratio: The molar ratio of water to metal alkoxide (R value) determines the extent of hydrolysis and influences the gel structure [9]. For silver(I) oxide synthesis, R values between 4 and 10 are commonly employed [7]. Aging Time: After initial gelation, continued aging allows for further condensation and structural reorganization [8]. Aging periods typically range from several hours to days, depending on the desired properties of the final product [9]. Following gelation, several post-synthesis treatments are employed to transform the gel into the final silver(I) oxide product with desired characteristics [7]. Drying Techniques: Conventional drying at moderate temperatures (60-100°C) removes solvents but often leads to significant shrinkage and potential cracking due to capillary forces [9]. Supercritical drying using CO₂ preserves the gel structure by eliminating liquid-vapor interfaces, resulting in aerogels with high porosity [8]. Heat Treatment Protocols: Calcination at controlled temperatures (typically 300-500°C) removes organic components and promotes crystallization of silver(I) oxide [7]. The heating rate, maximum temperature, and dwell time significantly influence the crystallinity, particle size, and phase purity of the final product [9]. Grinding and Milling: Mechanical processing may be employed to achieve desired particle size distributions [8]. Ball milling or mortar grinding can break down agglomerates and ensure uniform particle characteristics [7]. Surface Modification: Post-synthesis surface treatments may be applied to enhance stability or introduce specific functional properties [9]. This may involve coating with stabilizing agents or functionalization with specific ligands for targeted applications [8]. The sol-gel method offers several distinct advantages for silver(I) oxide synthesis while also presenting certain limitations that must be considered [7] [10]. Advantages: Morphological Control: Sol-gel synthesis enables precise control over particle size, shape, and distribution through adjustment of reaction parameters [7]. This allows for tailoring of silver(I) oxide properties for specific applications [9]. Homogeneity: The molecular-level mixing of precursors in solution ensures high homogeneity in the final product [8]. This results in uniform composition and properties throughout the material [7]. Low Temperature Processing: Compared to traditional solid-state reactions, sol-gel synthesis occurs at significantly lower temperatures, reducing energy requirements and preventing unwanted phase transformations [9]. Versatility: The method accommodates various precursors and additives, allowing for the incorporation of dopants or the creation of composite materials [7]. Purity Control: The solution-based nature of the process allows for effective removal of impurities through filtration and washing steps [10]. Limitations: Cost Factors: Some precursors, particularly high-purity alkoxides, can be expensive, increasing the overall production cost [7]. Processing Time: The complete sol-gel process, including aging and drying, can be time-consuming, often requiring days to weeks for completion [9]. Volume Shrinkage: Significant shrinkage during drying can lead to cracking and structural defects in the final product [8]. Scalability Challenges: Maintaining uniform conditions during scale-up can be difficult, potentially leading to batch-to-batch variations [7]. Solvent Requirements: The process typically requires substantial amounts of organic solvents, raising environmental and safety concerns [10]. Sonochemical synthesis utilizes ultrasonic irradiation to facilitate chemical reactions and material formation through acoustic cavitation phenomena [13]. This approach offers unique advantages for silver(I) oxide synthesis, particularly in controlling particle size and morphology [14]. The sonochemical synthesis of silver(I) oxide relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium subjected to ultrasonic waves [13]. This process generates localized hot spots with extreme conditions: temperatures reaching approximately 5000 K, pressures exceeding 1000 atmospheres, and heating/cooling rates above 10¹⁰ K/s [15]. The mechanism of silver(I) oxide formation under sonochemical conditions involves several key steps [16]: Acoustic Cavitation: Ultrasonic waves create cavitation bubbles in the reaction medium containing silver precursors [13]. Bubble Collapse: The violent collapse of these bubbles generates localized extreme conditions that facilitate rapid chemical reactions [15]. Radical Formation: Water molecules decompose into H- and OH- radicals under these extreme conditions [16]. Reduction and Oxidation: Silver ions undergo reduction to form silver atoms, which subsequently oxidize to form silver(I) oxide under controlled conditions [13]. Nucleation and Growth: The rapid cooling rates following bubble collapse promote nucleation over growth, resulting in small, uniform particles [15]. Several process variables significantly influence the sonochemical synthesis of silver(I) oxide [13]: Precursor Concentration: The concentration of silver precursors (typically silver nitrate) directly affects the nucleation and growth kinetics [16]. Higher concentrations generally lead to larger particle sizes and potentially broader size distributions [13]. Solvent Medium: The choice of solvent influences cavitation efficiency and reaction pathways [15]. Water-based systems are common, but mixed solvent systems (water/alcohol) can modify surface tension and vapor pressure, affecting cavitation dynamics [16]. Reaction Temperature: While sonochemical reactions generate localized high temperatures, the bulk solution temperature also influences reaction rates and product characteristics [13]. Maintaining temperatures between 25-50°C typically yields optimal results for silver(I) oxide synthesis [15]. Reaction Time: The duration of sonication affects particle size, crystallinity, and yield [16]. Typical sonication times range from 15 minutes to 2 hours, depending on other process parameters [13]. The characteristics of the ultrasonic irradiation significantly impact the properties of the synthesized silver(I) oxide particles [13]. Key parameters include: Frequency: Ultrasonic frequency determines cavitation intensity and bubble size [16]. Lower frequencies (20-40 kHz) produce larger, more energetic cavitation bubbles, while higher frequencies (>200 kHz) generate more numerous but less energetic bubbles [13]. Research indicates that frequencies in the range of 20-40 kHz are most effective for silver(I) oxide synthesis, promoting smaller particle sizes and higher crystallinity [15]. Power Intensity: The acoustic power delivered to the reaction medium directly influences cavitation events [16]. Higher power intensities generally accelerate reaction rates and reduce particle sizes [13]. Typical power densities range from 20-100 W/cm², with optimal values around 50-70 W/cm² for silver(I) oxide synthesis [15]. Pulse Mode vs. Continuous Irradiation: Pulsed ultrasonic irradiation (alternating on/off cycles) can prevent excessive heating and provide better control over particle characteristics compared to continuous irradiation [16]. Common pulse ratios include 30 seconds on/30 seconds off, which balances reaction efficiency with temperature control [13]. Probe Geometry and Positioning: The design and positioning of the ultrasonic probe affect energy distribution within the reaction vessel [15]. Immersion depth and distance from vessel walls influence cavitation patterns and reaction homogeneity [16]. Table 2: Effects of Ultrasonic Parameters on Silver(I) Oxide Properties Sonochemical synthesis offers distinct advantages for controlling the phase purity and crystallinity of silver(I) oxide products [13]. The extreme conditions generated during acoustic cavitation influence nucleation and growth processes, affecting the crystalline structure of the resulting materials [16]. Phase Composition Control: Sonochemical methods can selectively produce silver(I) oxide (Ag₂O) with minimal formation of other silver oxide phases such as AgO or Ag₃O₄ [15]. X-ray diffraction (XRD) analyses of sonochemically synthesized silver(I) oxide typically reveal characteristic peaks at 2θ values of approximately 32.8°, 38.1°, and 54.9°, corresponding to the (111), (200), and (220) planes of cubic Ag₂O [13]. Crystallite Size Manipulation: The rapid cooling rates following cavitation bubble collapse promote the formation of small crystallites [16]. Sonochemically produced silver(I) oxide typically exhibits crystallite sizes in the range of 10-50 nm, as determined by Scherrer equation analysis of XRD peak broadening [13]. The crystallite size can be further controlled by adjusting sonication parameters, with higher frequencies and power intensities generally yielding smaller crystallites [15]. Crystallinity Enhancement: Extended sonication times (typically 30-60 minutes) improve the crystallinity of silver(I) oxide particles by promoting atomic reorganization and defect healing [16]. However, excessive sonication can lead to particle agglomeration and potential phase transformations [13]. Strain and Defect Density: Sonochemical synthesis often introduces lattice strain and defects due to the rapid formation conditions [15]. These structural features can be quantified through XRD line profile analysis, with typical strain values ranging from 0.1-0.3% for sonochemically produced silver(I) oxide [16]. Post-Synthesis Annealing: Mild thermal treatment (200-300°C) following sonochemical synthesis can further enhance crystallinity while preserving the nanostructured morphology [13]. This approach combines the advantages of sonochemical synthesis (small particle size, uniform morphology) with improved crystalline perfection [15]. Green synthesis approaches for silver(I) oxide production utilize biological entities or their extracts as reducing and stabilizing agents, offering environmentally friendly alternatives to conventional chemical methods [21]. These approaches align with sustainable chemistry principles by reducing hazardous waste generation and energy consumption [22]. Plant extract-mediated synthesis represents one of the most widely explored green approaches for silver(I) oxide production [21]. This method utilizes the rich phytochemical composition of plant extracts to reduce silver ions and stabilize the resulting nanoparticles [23]. Extract Preparation Methods: Plant extracts are typically prepared through aqueous extraction processes [21]. Fresh or dried plant materials (leaves, stems, roots, or fruits) are washed, cut into small pieces, and boiled in deionized water for specific durations (typically 15-60 minutes) [24]. The resulting extract is filtered to remove particulate matter and can be stored at 4°C for short periods before use [21]. Synthesis Protocols: The typical synthesis involves mixing plant extract with silver nitrate solution under controlled conditions [23]. The general procedure includes: Plant Sources and Efficacy: Various plant species have demonstrated efficacy in silver(I) oxide synthesis [21]. Table 3 summarizes key plant sources and their performance characteristics. Table 3: Plant Sources for Green Synthesis of Silver(I) Oxide Process Optimization: Several parameters influence the green synthesis of silver(I) oxide using plant extracts [21]: The bioreduction of silver ions to form silver(I) oxide involves complex interactions between phytochemicals present in plant extracts and silver precursors [25]. Understanding these mechanisms is crucial for optimizing green synthesis protocols [21]. Key Phytochemical Agents: Several classes of biomolecules participate in the bioreduction process [25]: Polyphenols: Compounds such as flavonoids, tannins, and phenolic acids contain multiple hydroxyl groups that can donate electrons for silver ion reduction [21]. The oxidation of these hydroxyl groups to carbonyl groups facilitates the reduction of Ag⁺ to Ag⁰ [25]. Proteins and Enzymes: Proteins with free amine groups and cysteine residues can bind to silver ions and facilitate their reduction [21]. Enzymes like nitrate reductase may directly catalyze the reduction process [25]. Carbohydrates and Glycosides: These compounds can serve as mild reducing agents through their aldehyde or hemiacetal groups [21]. Terpenoids: These compounds can participate in the reduction process and also act as stabilizing agents for the formed nanoparticles [25]. Proposed Reaction Pathways: The bioreduction mechanism typically proceeds through several stages [21]: Complexation: Silver ions initially bind to functional groups (hydroxyl, carboxyl, amine) in the biomolecules, forming silver-biomolecule complexes [25]. Electron Transfer: Electron-rich functional groups in the biomolecules transfer electrons to silver ions, reducing them to metallic silver [21]. Nucleation: Reduced silver atoms aggregate to form nucleation centers [25]. Growth and Stabilization: Additional silver ions are reduced at the surface of these nuclei, leading to particle growth, while biomolecules adsorb onto the particle surface, preventing excessive growth and agglomeration [21]. Oxidation: Under appropriate conditions (pH, oxygen availability), the surface of metallic silver particles oxidizes to form silver(I) oxide [25]. Spectroscopic Evidence: Fourier Transform Infrared (FTIR) spectroscopy provides evidence for these mechanisms by revealing shifts in characteristic peaks of functional groups before and after the reaction [21]. Typical observations include: Green synthesis methods for silver(I) oxide offer significant environmental and economic benefits compared to conventional approaches [43]. These advantages align with sustainable development goals and circular economy principles [46]. Environmental Benefits: Reduced Chemical Usage: Green synthesis eliminates or significantly reduces the need for hazardous reducing agents and stabilizers commonly used in conventional methods [43]. This minimizes the generation of toxic waste and associated environmental contamination [22]. Lower Energy Requirements: Biological synthesis typically operates at ambient or mild temperatures (25-80°C), substantially reducing energy consumption compared to high-temperature physical or chemical methods [43]. Carbon Footprint Reduction: The overall carbon footprint of green synthesis is significantly lower due to reduced energy requirements and the utilization of renewable biological resources [22]. Waste Valorization: Many green synthesis protocols can utilize agricultural waste or byproducts as sources of plant extracts, contributing to waste valorization and resource efficiency [43]. Biodegradable Reagents: The biomolecules used in green synthesis are typically biodegradable, reducing environmental persistence of process chemicals [22]. Economic Advantages: Cost-Effective Precursors: Plant extracts and biological materials are generally less expensive than specialized chemical reducing agents and stabilizers [46]. For example, the cost of plant extract preparation is typically 70-80% lower than equivalent chemical reagents [43]. Reduced Energy Costs: Lower temperature requirements translate to significant energy cost savings, with green methods typically consuming 40-60% less energy than conventional approaches [22]. Simplified Processing: Green synthesis often involves fewer steps and simpler equipment, reducing capital investment and operational costs [43]. Waste Management Savings: Decreased generation of hazardous waste reduces waste treatment and disposal costs, which can represent substantial savings in industrial operations [46]. Value-Added Products: The biocompatible nature of green-synthesized silver(I) oxide often enhances its value for specific applications, potentially commanding premium pricing [43]. Quantitative Comparisons: Studies comparing conventional and green synthesis methods have demonstrated: Despite the numerous advantages of green synthesis methods, several challenges persist in standardizing these approaches for consistent, large-scale production of silver(I) oxide [21] [24]. Variability in Biological Materials: Plant extracts exhibit significant compositional variations based on geographical location, season, growth conditions, and harvesting time [21]. These variations affect the reducing and capping capabilities of the extracts, leading to batch-to-batch inconsistencies in the synthesized silver(I) oxide [24]. Extraction Standardization Issues: The extraction process itself introduces variability through differences in: Characterization Challenges: Comprehensive characterization of green-synthesized silver(I) oxide requires multiple analytical techniques [21]: The lack of standardized characterization protocols complicates cross-study comparisons and quality control [21]. Scale-Up Limitations: Translating laboratory-scale green synthesis to industrial production presents significant challenges [24]: Regulatory Considerations: The complex and variable nature of biological extracts complicates regulatory approval processes [21]. Regulatory frameworks typically require: Proposed Standardization Approaches: Several strategies have been suggested to address these challenges [21]: Oxidizer;Corrosive;Irritant;Environmental Hazard
Compound Chemical Formula Key Characteristics Silver(II) oxide Exhibits mixed valency; used in specialized applications. Copper(I) oxide Similar structure; used as a semiconductor. Zinc oxide Commonly used in sunscreens; exhibits UV protection. Lead(II) oxide Used in glass and ceramics; toxic properties limit use. Reaction of Silver Nitrate with Alkali Hydroxides
Process Parameters and Optimization
pH Value Precipitation Efficiency (%) Average Particle Size (nm) 5.5 65 45-60 7.0 82 35-50 9.0 94 25-40 11.0 98 20-30 Purification Procedures
Sol-Gel Synthesis
Precursor Selection and Preparation
Gelation Mechanisms and Parameters
Post-Synthesis Processing
Advantages and Limitations
Sonochemical Synthesis Approaches
Mechanism and Process Variables
Ultrasonic Parameters and Their Effects
Parameter Range Effect on Particle Size Effect on Crystallinity Effect on Morphology Frequency 20-40 kHz Decreases with increasing frequency Improves at moderate frequencies More uniform at higher frequencies Power Intensity 20-100 W/cm² Decreases with increasing power Initially improves, then deteriorates at very high power More spherical at moderate power Sonication Time 15-120 min Initially decreases, then increases with prolonged sonication Improves with longer sonication More defined with moderate sonication Temperature 25-50°C Increases with higher temperature Optimal at moderate temperatures More varied at higher temperatures Phase Purity and Crystallinity
Green/Biological Synthesis Methods
Plant Extract-Based Reduction Techniques
Plant Source Active Components Reaction Time Particle Size (nm) Morphology Phragmanthera macrosolen Flavonoids, Tannins 45-60 min 25-36 Spherical Eucalyptus camaldulensis Polyphenols, Terpenoids 60 min 40-45 Spherical, Polydispersed Terminalia arjuna Tannins, Glycosides 60 min 20-25 Spherical, Monodispersed Phoenix dactylifera Phenolics, Flavonoids 30-50 min 28-39 Quasi-spherical Green tea leaves Catechins, Polyphenols 15-30 min 30-50 Cubic, Irregular Mechanism of Bioreduction
Environmental and Economic Advantages
Challenges in Standardization
Physical Description
Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS]
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 330 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 328 of 330 companies with hazard statement code(s):;
H271 (67.68%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (14.33%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (11.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (67.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (67.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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Silver oxide
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Silver oxide (Ag2O): ACTIVE
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